5-chloro-2-methoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
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Overview
Description
5-Chloro-2-methoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The nitro group is then reduced to an amine using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-Chloro-2-methoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of diabetes and inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in glyburide synthesis, it plays a role in inhibiting the ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion. The molecular pathways involved include the regulation of glucose metabolism and insulin signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
- 2-Isopropyl-5-methylanisole
- 1-Chloro-2-methylbenzene
Uniqueness
5-Chloro-2-methoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzene ring, and the trifluoromethoxy group on the indole ring. These structural elements contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H20ClF3N2O4S |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20ClF3N2O4S/c1-11-8-18(29-3)19(10-16(11)21)31(27,28)25-7-6-14-12(2)26-17-5-4-13(9-15(14)17)30-20(22,23)24/h4-5,8-10,25-26H,6-7H2,1-3H3 |
InChI Key |
UNQLMOYGDFJAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)OC |
Origin of Product |
United States |
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